molecular formula C14H9Cl3O B12904818 1,3,8-Trichloro-6-ethyl-dibenzofuran CAS No. 125652-16-6

1,3,8-Trichloro-6-ethyl-dibenzofuran

Cat. No.: B12904818
CAS No.: 125652-16-6
M. Wt: 299.6 g/mol
InChI Key: LYNXFANHQJOIDJ-UHFFFAOYSA-N
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Description

1,3,8-Trichloro-6-ethyl-dibenzofuran is a chemical compound with the molecular formula C14H9Cl3O. It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring. The presence of three chlorine atoms and an ethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of 1,3,8-Trichloro-6-ethyl-dibenzofuran may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The ethylation step can be achieved using ethyl halides in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Trichloro-6-ethyl-dibenzofuran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran-quinones, while substitution reactions can produce various substituted dibenzofuran derivatives .

Scientific Research Applications

1,3,8-Trichloro-6-ethyl-dibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,8-Trichloro-6-ethyl-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the ethyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,8-Trichloro-6-ethyl-dibenzofuran is unique due to the presence of both chlorine atoms and an ethyl group, which can significantly influence its chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry .

Properties

125652-16-6

Molecular Formula

C14H9Cl3O

Molecular Weight

299.6 g/mol

IUPAC Name

1,3,8-trichloro-6-ethyldibenzofuran

InChI

InChI=1S/C14H9Cl3O/c1-2-7-3-8(15)4-10-13-11(17)5-9(16)6-12(13)18-14(7)10/h3-6H,2H2,1H3

InChI Key

LYNXFANHQJOIDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl

Origin of Product

United States

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